Over 40-Fold Higher Sensory Potency Than Maltol Enables Ultra-Low-Dose Formulation Precision
In a direct head-to-head sensory evaluation, DHM demonstrated a flavor (retronasal) threshold in water of 50–250 µg/kg, which is approximately 40 times more potent than maltol (implied threshold of ~2000–10000 µg/kg) [1]. This quantitative gap translates directly into lower mass requirements for equivalent flavor impact, a critical factor in cost-in-use calculations when compared to generic maltol-based flavoring strategies [1].
| Evidence Dimension | Flavor (Retronasal) Threshold in Water |
|---|---|
| Target Compound Data | 50–250 µg/kg |
| Comparator Or Baseline | Maltol (3-hydroxy-2-methyl-4H-pyran-4-one); ~2000–10000 µg/kg (calculated from stated 40-fold differential) |
| Quantified Difference | ~40-fold lower threshold (DHM is ~40× more potent) |
| Conditions | GC-olfactometry-MS flavor threshold determination in water using retronasal odor evaluation |
Why This Matters
This quantifies precisely why procurement of DHM versus maltol prevents a 40-fold increase in raw material mass loading to achieve the same sensory impact, which directly influences formulation cost, product weight, and potential off-notes from higher excipient volumes.
- [1] Preininger, M.; et al. Identification of Dihydromaltol (2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one) in Ryazhenka Kefir and Comparative Sensory Impact Assessment of Related Cycloenolones. J. Agric. Food Chem. 2009, 57 (21), 9902–9908. View Source
